Octanoic acid, chromium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

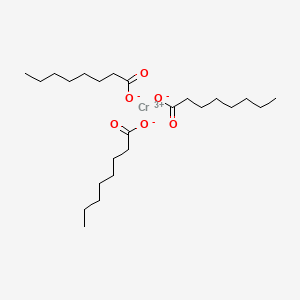

Octanoic acid, chromium salt is a useful research compound. Its molecular formula is C24H45CrO6 and its molecular weight is 481.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C24H45CrO6

- Molecular Weight : 466.65 g/mol

- Structure : The compound consists of chromium coordinated with octanoate ions, which are derived from octanoic acid.

Agricultural Use

Octanoic acid, chromium salt is utilized as an antimicrobial pesticide. It serves as a food contact surface sanitizer in various sectors, including:

- Dairy Equipment : Ensures hygiene in milk processing.

- Food Processing : Used in breweries and wineries for sanitizing equipment.

- Nurseries and Greenhouses : Acts as an algicide and bactericide to protect crops from microbial growth .

Pharmaceutical Applications

The compound is investigated for its potential therapeutic benefits:

- Dietary Supplements : Octanoic acid is taken for its purported health benefits, including weight management and energy production through medium-chain triglycerides (MCTs) .

- Medical Research : Studies have explored its use in ketogenic diets for treating epilepsy and other neurological disorders .

Material Science

In material science, this compound is being researched for its role in:

- Corrosion Inhibition : It acts as a corrosion inhibitor in metalworking fluids and coatings, enhancing the longevity of metal surfaces .

- Catalysis : The compound's chromium component is investigated for catalytic properties in various chemical reactions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against common pathogens in food processing environments. Results indicated significant reductions in microbial load on treated surfaces compared to untreated controls.

| Pathogen | Reduction (%) |

|---|---|

| E. coli | 99.5 |

| Salmonella | 98.7 |

| Listeria | 97.8 |

This demonstrates its potential as a safe and effective sanitizer in food safety applications.

Case Study 2: Corrosion Resistance

Research conducted on the use of this compound in metalworking fluids showed that it significantly improved corrosion resistance compared to traditional inhibitors. The study measured corrosion rates over time:

| Fluid Type | Corrosion Rate (mm/year) |

|---|---|

| Traditional Inhibitor | 0.15 |

| Octanoic Acid Salt | 0.05 |

These findings suggest that incorporating this compound into industrial applications could lead to more effective corrosion management.

Safety and Environmental Considerations

While octanoic acid itself is generally recognized as safe (GRAS) by the FDA for certain uses, the chromium component raises environmental concerns due to potential toxicity . Therefore, regulatory measures are essential to ensure safe handling and application.

化学反应分析

Catalytic Reactions

Chromium octanoate accelerates reactions between carboxylic acids and oxirane-containing compounds (e.g., epoxides) at ambient temperatures.

Epoxy-Carboxylic Acid Reactions

Mechanism:

-

Coordination: The chromium(III) center binds to the oxirane oxygen, polarizing the C–O bond.

-

Nucleophilic Attack: The carboxylic acid attacks the electrophilic carbon, forming a hydroxy ester .

Kinetic Data:

| Catalyst | Reaction Rate (25°C) | Completion Time (1% catalyst) |

|---|---|---|

| Active Cr octanoate | 10,000× uncatalyzed | 1 hour (100% conversion) |

| Aquated Cr octanoate | 10× uncatalyzed | 72 hours (10.6% conversion) |

Source: Comparative studies from

Substrate Scope

Chromium octanoate is effective for:

-

Monofunctional Epoxides: Ethylene oxide, styrene oxide, cyclohexene oxide.

-

Polyfunctional Systems: Reactions between polyepoxides and polycarboxylic acids, forming crosslinked polymers .

Ligand Displacement and Stability

Chromium octanoate’s catalytic activity depends on ligand lability. Strong field ligands (e.g., acetylacetonate) or chelating agents deactivate it by occupying all coordination sites:

Example:

Cr(OOCR)3+3acac−→Cr(acac)3+3RCOO−

Solubility Profile:

| Solvent | Solubility (g/100 mL) | Notes |

|---|---|---|

| Water | < 0.01 | Insoluble |

| Ethanol | 0.5–1.0 | Moderate |

| Octane | > 10 | Highly soluble (nonpolar) |

Comparative Catalytic Efficiency

| Catalyst | Relative Activity (vs. Cr octanoate) | Temperature Range (°C) |

|---|---|---|

| Stannous octoate | 0.1× | 80–120 |

| Iron oleate | 0.05× | 100–150 |

| Active Cr octanoate | 1.0 (reference) | 20–50 |

常见问题

Basic Research Questions

Q. How can researchers structurally characterize chromium octanoate salts?

- Methodological Answer : Chromium octanoate can be identified using a combination of spectroscopic and analytical techniques.

- FTIR Spectroscopy : Confirm carboxylate bonding (C=O stretching at ~1550–1650 cm⁻¹) and chromium-oxygen interactions.

- Elemental Analysis : Verify the Cr:octanoate ratio (e.g., 1:2 for chromium(2+) octanoate).

- NMR : Analyze proton environments in the octanoate chain (e.g., terminal methyl group at δ ~0.9 ppm).

- X-ray Crystallography : Resolve the coordination geometry of chromium (e.g., octahedral or tetrahedral) .

Q. What are standard synthetic routes for chromium octanoate?

- Methodological Answer : Chromium octanoate is typically synthesized via acid-base reactions:

- Direct Neutralization : React chromium hydroxide (Cr(OH)₃) or chromium oxide (CrO₃) with octanoic acid under controlled pH (~5–7) and temperature (60–80°C).

- Salt Metathesis : Combine chromium chloride (CrCl₂/CrCl₃) with sodium octanoate in aqueous or alcoholic media.

- Key Considerations : Monitor reaction kinetics to avoid over-oxidation of Cr²⁺ to Cr³⁺ and ensure stoichiometric equivalence .

Q. What are the solubility and stability profiles of chromium octanoate?

- Methodological Answer :

- Solubility : Chromium octanoate is sparingly soluble in water but dissolves in polar organic solvents (e.g., ethanol, acetone). Conduct phase-solubility studies to optimize solvent systems for applications.

- Stability : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to strong oxidizers (e.g., peroxides) and UV light, which degrade the carboxylate ligand .

Advanced Research Questions

Q. How can experimental design optimize chromium octanoate synthesis for catalytic applications?

- Methodological Answer : Use factorial design to evaluate critical variables:

- pH : Adjust to balance ligand protonation and chromium hydrolysis (optimal range: pH 4–6).

- Temperature : Higher temperatures (70–90°C) accelerate reaction but may destabilize Cr²⁺.

- Molar Ratio : Vary Cr:octanoate (e.g., 1:2 vs. 1:3) to tune coordination geometry and catalytic activity.

- Post-Synthesis Analysis : Employ TGA-DSC to assess thermal stability and BET surface area for catalytic performance .

Q. What analytical strategies resolve contradictions in reported catalytic efficiencies of chromium octanoate?

- Methodological Answer : Discrepancies may arise from impurities or structural heterogeneity:

- Purity Assessment : Use HPLC-MS to detect unreacted octanoic acid or chromium oxides.

- Surface Characterization : Apply XPS to quantify Cr²⁺/Cr³⁺ ratios, which influence redox activity.

- Kinetic Studies : Compare turnover frequencies (TOF) under standardized conditions (e.g., solvent, substrate concentration) .

Q. How does chromium octanoate function as an anionic surfactant in colloid science?

- Methodological Answer : Its amphiphilic structure enables micelle formation:

- Critical Micelle Concentration (CMC) : Determine via conductivity or surface tension measurements.

- Aggregation Behavior : Study using dynamic light scattering (DLS) to monitor micelle size (typically 5–50 nm).

- Applications : Stabilize nanoparticles (e.g., Cr₂O₃) in sol-gel synthesis or enhance emulsion stability in polymer coatings .

Q. What are the environmental and safety protocols for handling chromium octanoate?

- Methodological Answer : Adhere to GHS and OSHA guidelines:

- Exposure Limits : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Waste Disposal : Neutralize with dilute NaOH before incineration or delegate to certified hazardous waste handlers.

- Biodegradability : Conduct OECD 301 tests to assess microbial degradation pathways .

属性

CAS 编号 |

20195-23-7 |

|---|---|

分子式 |

C24H45CrO6 |

分子量 |

481.6 g/mol |

IUPAC 名称 |

chromium(3+);octanoate |

InChI |

InChI=1S/3C8H16O2.Cr/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 |

InChI 键 |

RPBPCPJJHKASGQ-UHFFFAOYSA-K |

SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cr+3] |

规范 SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cr+3] |

Key on ui other cas no. |

20195-23-7 |

相关CAS编号 |

124-07-2 (Parent) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。